molecular formula C16H13Br2NO4 B14633433 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one CAS No. 57026-78-5

2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one

Cat. No.: B14633433
CAS No.: 57026-78-5
M. Wt: 443.09 g/mol
InChI Key: CZIXWKTXPQIUKQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of brominated aromatic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one typically involves the bromination of a precursor compound. A common synthetic route might include:

    Starting Material: 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

    Reduction: Reducing agents (e.g., H2 with a catalyst, NaBH4), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxyl or carbonyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The bromine atoms and nitro group can participate in various chemical reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the nitro group, leading to different reactivity and applications.

    2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one:

Uniqueness

2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57026-78-5

Molecular Formula

C16H13Br2NO4

Molecular Weight

443.09 g/mol

IUPAC Name

2,3-dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one

InChI

InChI=1S/C16H13Br2NO4/c1-23-13-8-4-11(5-9-13)16(20)15(18)14(17)10-2-6-12(7-3-10)19(21)22/h2-9,14-15H,1H3

InChI Key

CZIXWKTXPQIUKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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